2-(1-methyl-1H-pyrrol-2-yl)piperidine

Descripción

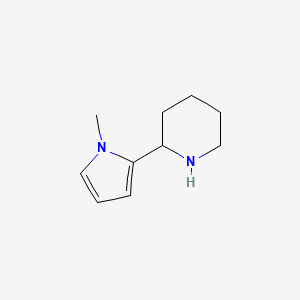

Structure

2D Structure

Propiedades

IUPAC Name |

2-(1-methylpyrrol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSGOBXUPDUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

A method for synthesizing a related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, involves a three-step process from commercially available pyrrole, including acylation and two nucleophilic substitution steps. The total yield of the three steps was 65%.

2.1. Preparation for 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde

1H-pyrrole-2-carbaldehyde (2) was dissolved in DMSO (10mL). NaH (2.53g 60%, 6.0mmol) was slowly added to the solution and stirred for 30 min at room temperature. Then 1-chloro-2-bromoethane 8 g (42.5mmol) was added dropwise and refluxed for 1 h at 110 ℃. The reaction was monitored by thin-layer chromatography (TLC). The reaction solution was added to saturated NaCl and extracted with ethyl acetate. The organic layer was dried over anhydrous \$$Na2SO4\$$ and concentrated under a reduced pressure to afford 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde as yellow liquid (3.53 g, 96%).

2.2. Preparation for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

A mixture of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde (3.53 g, 17.7mmol), Piperidine (3.0 g, 35.4mmol) and DMF (20mL) was heated and stirred for 24 h at 125 ℃, and the reaction was monitored by TLC. The mixture was added to saturated NaCl, extracted with ethyl acetate. The combined organic layer was dried over anhydrous \$$Na2SO4\$$ and was concentrated under a reduced pressure to obtain 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde as yellow liquid (3.0g, 85%).

Synthesis of Piperidine Derivatives

Various intra- and intermolecular reactions can lead to the formation of piperidine derivatives. One-pot sequential Suzuki–Miyaura coupling and hydrogenation can be carried out under mild conditions. Maintaining the optimal starting material concentration is crucial for a successful hydrogenation process.

Synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a salt thereof, further comprising the step of: reacting N,N-diethyl-1-methylpiperidine-4-carboxamide with a solution of 2,6-dibromopyridine and Grignard reagent followed by the addition hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or salt thereof, further comprising the step of: reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide.

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a salt thereof, further comprising the step of: converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce fully saturated piperidine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₆N₂

- Molecular Weight : 164.25 g/mol

- IUPAC Name : 2-(1-methylpyrrol-2-yl)piperidine

- PubChem CID : 43121988

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrrole moiety, which contributes to its pharmacological properties. The presence of both nitrogen-containing rings enhances its potential for interaction with various biological targets.

Drug Design and Development

2-(1-methyl-1H-pyrrol-2-yl)piperidine serves as a core structure in the design of new pharmaceuticals. Its derivatives have been explored for their activity against various targets, including:

- SUCNR1 Inhibitors : Research indicates that modifications at the piperidine ring can enhance solubility and bioavailability, crucial for developing effective SUCNR1 inhibitors .

- GLP-1 Receptor Agonists : Compounds containing this scaffold have been investigated for their potential in treating type 2 diabetes by enhancing insulin secretion .

Antitumor Activity

The compound has shown promise as an antitumor agent through its role as a selective inhibitor of protein kinase B (Akt). The optimization of its structure has led to the development of analogs that exhibit significant antitumor activity .

Anticonvulsant Properties

Studies have demonstrated that derivatives of this compound possess anticonvulsant properties, making them candidates for further investigation in epilepsy treatment .

Case Study 1: SUCNR1 Inhibition

In a study focused on developing inhibitors for SUCNR1, researchers modified the piperidine ring of various compounds, including those based on this compound. The modifications significantly improved their aqueous solubility and permeability, which are critical parameters for drug efficacy .

| Compound | hSUCNR1 GTPγS (μmol/L) | logD7.4 |

|---|---|---|

| Compound A | 0.14 | 2.5 |

| Compound B | 0.52 | 3.6 |

Case Study 2: GLP-1R Agonists

A series of GLP-1R agonists containing the piperidine scaffold were synthesized, revealing that substituents at specific positions on the piperidine ring significantly influenced their activity. The most effective compounds showed enhanced GLP-1 potentiation, indicating their potential as diabetes therapeutics .

| Compound | Position of Substituent | GLP-1 Potentiation (%) |

|---|---|---|

| Compound C | 4-position | 24 |

| Compound D | 3-position | 60 |

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparación Con Compuestos Similares

Positional Isomers

- 3-(1-Methyl-1H-pyrrol-2-yl)piperidine (CAS: 1260886-81-4):

Piperidine Derivatives with Bulky Substituents

- 2-(1-Adamantyl)piperidine (Compound 26) :

- 1-Adamantyl-1-cyclopentylamine (Compound 27) :

Table 1: Key Properties of Selected Compounds

Actividad Biológica

2-(1-Methyl-1H-pyrrol-2-yl)piperidine, also referred to as 3-(1-methyl-1H-pyrrol-2-yl)piperidine, is a compound characterized by a unique structural combination of a piperidine ring and a pyrrole moiety. This structural diversity contributes to its notable biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : CHN

- Molecular Weight : Approximately 164.25 g/mol

- Structure : The compound consists of a six-membered piperidine ring with a pyrrole group attached, influencing its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate the activity of specific receptors or enzymes, thereby influencing biological pathways relevant to therapeutic applications. Although detailed mechanisms are still under investigation, preliminary studies suggest significant interactions with neurotransmitter systems and potential anticancer properties.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cells .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored, particularly in relation to its potential as an anxiolytic or antidepressant agent. It is believed that the piperidine structure may enhance binding affinity to neurotransmitter receptors, including serotonin and dopamine receptors.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound may exhibit antibacterial properties. For example, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Assays : A series of in vitro assays demonstrated that modifications in the structure of piperidine derivatives could lead to enhanced cytotoxicity against cancer cell lines. Specific substitutions on the piperidine ring were found to significantly affect the IC values .

- Neurotransmitter Interaction Studies : In vivo studies have indicated that compounds related to this compound can influence serotonin levels in rodent models, suggesting a potential mechanism for anxiolytic effects .

- Antimicrobial Testing : A recent study evaluated several derivatives for their antimicrobial efficacy, revealing that certain structural features enhance activity against Gram-positive bacteria compared to Gram-negative strains .

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrrol-2-yl)piperidine?

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Formation of intermediates via alkylation or substitution reactions, as seen in analogous piperidine derivatives (e.g., using dichloromethane and sodium hydroxide for coupling reactions) .

- Step 2 : Purification via column chromatography or recrystallization to achieve high purity (>95%). Reaction optimization (e.g., temperature, solvent selection) is critical to improve yield, as highlighted in protocols for structurally similar compounds .

| Reaction Conditions | Key Parameters |

|---|---|

| Solvent | Dichloromethane |

| Base | NaOH |

| Temperature | Room temperature |

| Yield | ~70–85% (typical) |

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications:

- Acute Toxicity : Category 4 (H302: Harmful if swallowed) .

- Skin/Eye Irritation : Category 2 (H315: Causes skin irritation; H319: Causes serious eye irritation) .

- Respiratory Hazards : STOT Category 3 (H335: May cause respiratory tract irritation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and consult safety protocols for pyrrolidine/piperidine derivatives .

Q. How is the molecular structure characterized experimentally?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to resolve bond lengths, angles, and stereochemistry .

- Visualization : ORTEP-III with a GUI generates thermal ellipsoid plots to validate molecular geometry .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

- High-Resolution Data : Use SHELXL’s robustness for high-resolution datasets to minimize R-factor discrepancies .

- Twinning Analysis : Employ SHELXL’s twinning detection tools for crystals with pseudo-symmetry .

- Validation : Cross-check with spectroscopic data (NMR, IR) to confirm functional groups and resolve ambiguities in electron density maps .

Q. What strategies optimize yield in multi-step synthesis?

- Reaction Monitoring : Use TLC/HPLC to track intermediate formation and minimize side reactions .

- Catalyst Selection : Optimize catalysts (e.g., Pd-based for coupling steps) and stoichiometry to enhance regioselectivity .

- Purification : Employ gradient chromatography or fractional distillation for challenging separations of piperidine derivatives .

Q. How can thermal stability and decomposition pathways be assessed?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (data gaps exist for this compound; extrapolate from structurally similar molecules) .

- DSC : Identify phase transitions or exothermic decomposition events.

- Stability Testing : Store under inert conditions (argon) to prevent oxidative degradation, as piperidine derivatives are prone to air-sensitive reactions .

Notes on Data Limitations

- Missing Physicochemical Data : Critical parameters (e.g., melting point, logP) are not reported in available SDS . Researchers should prioritize experimental determination or use computational tools (e.g., COSMO-RS) for estimation.

- Carcinogenicity : Classified as a potential carcinogen (IARC/OSHA) at ≥0.1% concentration ; use ALARA principles in handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.